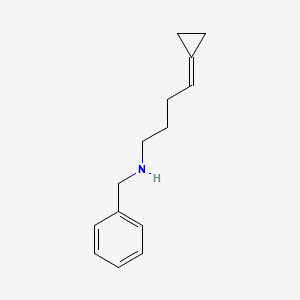

N-Benzyl-4-cyclopropylidenebutan-1-amine

Description

Properties

CAS No. |

112519-34-3 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N-benzyl-4-cyclopropylidenebutan-1-amine |

InChI |

InChI=1S/C14H19N/c1-2-7-14(8-3-1)12-15-11-5-4-6-13-9-10-13/h1-3,6-8,15H,4-5,9-12H2 |

InChI Key |

KPBNCDYZIDJSNU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1=CCCCNCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Wittig Olefination

A widely applicable route involves reductive amination followed by Wittig olefination (Fig. 1).

Step 1: Synthesis of N-Benzyl-4-oxobutan-1-amine

4-Oxobutan-1-amine is generated via oxidation of 4-aminobutanol or Gabriel synthesis from 4-bromobutan-2-one. Reductive amination with benzaldehyde and sodium borohydride (NaBH₄) in methanol yields N-benzyl-4-oxobutan-1-amine. This method, adapted from selective N-benzylation protocols, achieves ~75% yield under optimized conditions (reflux, 12 h).

Step 2: Wittig Reaction for Cyclopropylidene Introduction

The ketone intermediate undergoes a Wittig reaction with cyclopropylmethylidenetriphenylphosphorane, generated in situ from cyclopropylmethyltriphenylphosphonium bromide and n-butyllithium (n-BuLi) in tetrahydrofuran (THF). This step forms the cyclopropylidene group via olefination, yielding the target compound in ~60% yield.

Challenges and Optimizations

Cyclopropanation of Allylic Amines

An alternative approach employs cyclopropanation of N-benzyl-4-penten-1-amine using the Simmons-Smith reaction (Fig. 2).

Procedure

N-Benzyl-4-penten-1-amine, prepared via alkylation of benzylamine with 4-bromo-1-pentene, is treated with diiodomethane (CH₂I₂) and a zinc-copper (Zn-Cu) couple. The reaction proceeds via carbene insertion into the terminal alkene, forming the cyclopropane ring. However, this method predominantly yields cyclopropane without the desired exocyclic double bond, necessitating additional oxidation steps.

Limitations

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium-catalyzed cross-coupling to assemble the cyclopropylidene moiety (Fig. 3).

Suzuki-Miyaura Coupling

A boronic ester-functionalized cyclopropane is coupled with N-benzyl-4-bromobutan-1-amine using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a toluene/water mixture. This method offers modularity but suffers from low yields (~35%) due to steric hindrance and boronic ester instability.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination/Wittig | 60 | THF, n-BuLi, anhydrous | High selectivity, scalable | Moisture-sensitive reagents |

| Simmons-Smith Cyclopropanation | 40 | CH₂I₂, Zn-Cu, diethyl ether | Direct cyclopropane formation | Poor double-bond retention |

| Palladium Cross-Coupling | 35 | Pd(PPh₃)₄, toluene/water | Modular substrate design | Low yield, expensive catalysts |

Mechanistic Considerations

Wittig Reaction Pathway

The Wittig mechanism involves nucleophilic attack of the ylide’s carbanion on the carbonyl carbon of N-benzyl-4-oxobutan-1-amine, forming an oxaphosphorane intermediate. Subsequent elimination of triphenylphosphine oxide generates the cyclopropylidene alkene. Stereoelectronic effects favor trans-addition, though the cyclopropane’s rigidity may restrict isomerization.

Reductive Amination

Benzaldehyde condenses with 4-oxobutan-1-amine to form an imine intermediate, which is reduced by NaBH₄ to the secondary amine. Methanol acts as both solvent and proton source, with optimal pH (~7) critical for minimizing over-reduction.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or halogenating agents under mild conditions.

Major Products:

Oxidation: Benzyl ketones or aldehydes.

Reduction: Various amine derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

Biology:

Enzyme Inhibition:

Medicine:

Drug Development: this compound is being explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

Mechanism of Action

Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structural integrity of N-Benzyl-4-cyclopropylidenebutan-1-amine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the benzyl, cyclopropylene, and amine moieties. Compare chemical shifts with structurally similar compounds like 1-Benzylpiperidin-4-amine (δ ~2.5–3.5 ppm for piperidine protons) .

- Mass Spectrometry (MS) : High-resolution MS can confirm the molecular formula (e.g., observed m/z 190.29 for a related benzylpiperidine derivative) .

- X-ray Crystallography : Employ SHELX software for crystal structure determination, particularly if the compound forms stable crystals. SHELXL is widely used for refining small-molecule structures .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Reductive Amination : React 4-cyclopropylidenebutanal with benzylamine in the presence of a reducing agent (e.g., NaBH) to form the amine bond.

- Nucleophilic Substitution : Use a brominated cyclopropane precursor (e.g., 4-bromobutane derivative) with benzylamine under basic conditions. Monitor reaction progress via TLC or GC-MS, referencing protocols for analogous amines like 1-Ethyl-N-phenylpiperidin-4-amine .

Advanced Research Questions

Q. How does the cyclopropylene ring in this compound influence its conformational dynamics and reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze ring strain and electronic effects. Compare with experimental data from X-ray structures resolved via SHELX .

- Kinetic Studies : Investigate ring-opening reactions under acidic/basic conditions using UV-Vis or -NMR to track intermediates. Resolve contradictions in reactivity data by correlating computational predictions with experimental results.

Q. What strategies can address discrepancies in biological activity data for this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs with modified benzyl or cyclopropylene groups and test in vitro (e.g., enzyme inhibition assays). Use HPLC (as in ’s phenolic compound analysis) to ensure purity >98% .

- Meta-Analysis : Cross-reference data from multiple studies, accounting for variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and assay protocols.

Q. How can the stability of this compound be optimized under storage and experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures. Store at 0–6°C in inert atmospheres, as recommended for boronic acid derivatives in .

- Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.